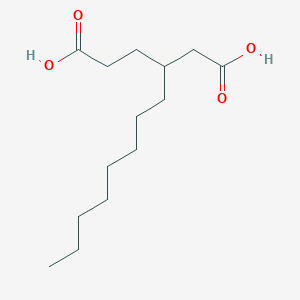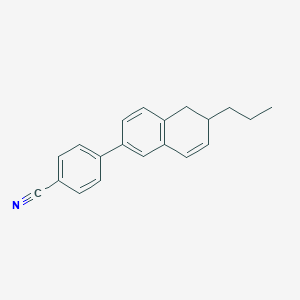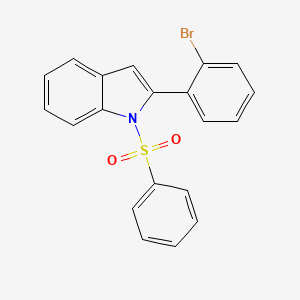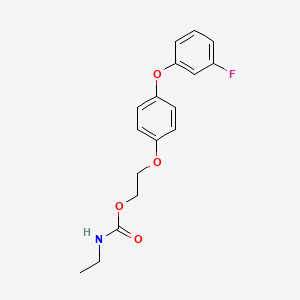
Carbamic acid, ethyl-, 2-(4-(3-fluorophenoxy)phenoxy)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, ethyl-, 2-(4-(3-fluorophenoxy)phenoxy)ethyl ester is a chemical compound with the molecular formula C19H20FNO5 It is known for its complex structure, which includes a carbamate group, an ethyl ester, and fluorophenoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of carbamic acid, ethyl-, 2-(4-(3-fluorophenoxy)phenoxy)ethyl ester typically involves the reaction of ethyl carbamate with 2-(4-(3-fluorophenoxy)phenoxy)ethanol. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as or .
Reduction: Reduction reactions can be performed using agents like or .
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenoxy groups, using reagents like or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
Carbamic acid, ethyl-, 2-(4-(3-fluorophenoxy)phenoxy)ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of carbamic acid, ethyl-, 2-(4-(3-fluorophenoxy)phenoxy)ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding. The pathways involved in its action can include signal transduction cascades and metabolic processes.
Comparaison Avec Des Composés Similaires
- Carbamic acid, (2-(4-phenoxyphenoxy)ethyl)-, ethyl ester
- Carbamic acid, (4-chlorophenyl)-, ethyl ester
- Carbamic acid, hydroxy-, ethyl ester
Comparison: Carbamic acid, ethyl-, 2-(4-(3-fluorophenoxy)phenoxy)ethyl ester is unique due to the presence of the fluorophenoxy groups, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
85983-12-6 |
|---|---|
Formule moléculaire |
C17H18FNO4 |
Poids moléculaire |
319.33 g/mol |
Nom IUPAC |
2-[4-(3-fluorophenoxy)phenoxy]ethyl N-ethylcarbamate |
InChI |
InChI=1S/C17H18FNO4/c1-2-19-17(20)22-11-10-21-14-6-8-15(9-7-14)23-16-5-3-4-13(18)12-16/h3-9,12H,2,10-11H2,1H3,(H,19,20) |
Clé InChI |
SFSWSVHUCMJAMU-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)OCCOC1=CC=C(C=C1)OC2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Phenylsulfanyl)-3-[(propan-2-yl)oxy]propan-2-ol](/img/structure/B14405722.png)
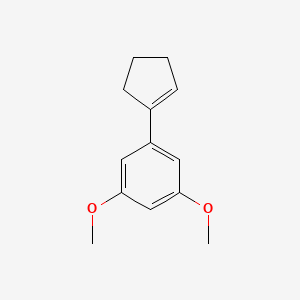
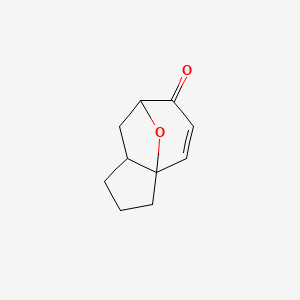
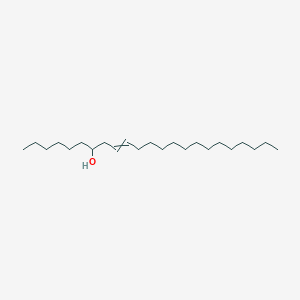

![2-Methoxyethyl [(quinolin-8-yl)oxy]acetate](/img/structure/B14405752.png)

![1-[(E)-hydrazinylidenemethyl]-3-(4-methoxy-2,6-dimethylphenyl)urea](/img/structure/B14405765.png)


